Sulfinalol

Description

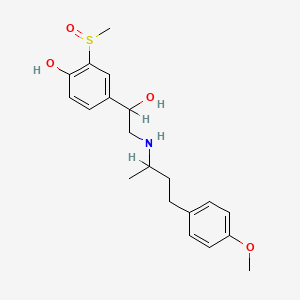

Structure

2D Structure

3D Structure

Properties

CAS No. |

66264-77-5 |

|---|---|

Molecular Formula |

C20H27NO4S |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol |

InChI |

InChI=1S/C20H27NO4S/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |

InChI Key |

PAQZZCOZHPGCFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |

Related CAS |

63251-39-8 (hydrochloride) |

Synonyms |

sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Sulfinalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol is a pharmaceutical agent recognized for its dual therapeutic action as both a beta-adrenoceptor antagonist and a direct vasodilator, positioning it as an effective antihypertensive compound. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, synthesizing available data on its receptor interactions, downstream signaling pathways, and metabolic profile. The information is presented to facilitate further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: Dual Adrenergic Antagonism and Vasodilation

This compound's primary mechanism of action is centered on its ability to concurrently block beta-adrenergic receptors and induce direct vasodilation. This dual functionality contributes to its efficacy in lowering blood pressure.

Beta-Adrenoceptor Antagonism

This compound is an orally active β-adrenoceptor antagonist.[1][2] This blockade of beta-adrenergic receptors, primarily β1 receptors in the heart, leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output and contributing to its antihypertensive effect.

Vasodilator Activity

A key feature of this compound is its direct vasodilator activity.[1][2] This relaxation of vascular smooth muscle leads to a decrease in peripheral resistance, further contributing to the reduction of blood pressure. The vasodilatory effect of this compound has been demonstrated in vivo, where intraarterial injection increased blood flow in the sympathetically denervated hindlimb of anesthetized dogs.[1]

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is limited in publicly available literature, key studies provide some insight into its potency.

Table 1: In Vivo Vasodilator Potency of this compound and Other Beta-Adrenoceptor Antagonists

| Compound | ED50 (μg) for 50 ml/min increase in hindlimb blood flow in dogs |

| This compound | 0.48 |

| MK 761 | 0.24 |

| Prizidilol | 331 |

| Pindolol | 0.3 |

| Hydralazine | 51 |

Data from Sybertz et al., 1982.

Signaling Pathways

Beta-Adrenoceptor Blockade Signaling

As a beta-adrenoceptor antagonist, this compound competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. This action prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The decrease in cAMP leads to reduced activation of protein kinase A (PKA), resulting in decreased phosphorylation of downstream targets involved in cardiac myocyte contraction and heart rate.

Diagram 1: this compound's Beta-Adrenoceptor Antagonist Signaling Pathway

Caption: this compound blocks β-adrenergic receptors, inhibiting the cAMP pathway.

Vasodilator Signaling Pathway

The precise intracellular signaling pathway for this compound's direct vasodilator effect is not fully elucidated in the available literature. However, studies on other vasodilating beta-blockers suggest that the mechanism may involve activation of vascular beta-receptors, leading to an increase in cAMP in vascular smooth muscle cells. This increase in cAMP would then activate PKA, leading to the phosphorylation of proteins that promote smooth muscle relaxation and vasodilation. The observation that the vasodilator and antihypertensive actions of this compound are attenuated by propranolol (B1214883) pretreatment supports a beta-receptor mediated vasodilation mechanism.

Diagram 2: Proposed Vasodilator Signaling Pathway of this compound

Caption: Proposed mechanism of this compound-induced vasodilation via vascular β-receptors.

Alpha-Adrenoceptor Antagonism

Diagram 3: Logical Relationship of this compound's Dual Antagonism

Caption: this compound's antihypertensive effect results from combined actions.

Metabolism and Active Metabolites

Information regarding the biotransformation of this compound and the pharmacological activity of its metabolites is not extensively detailed in the available scientific literature. Further studies are required to fully characterize the metabolic pathways of this compound and to determine if any of its metabolites contribute to its therapeutic or potential adverse effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's mechanism of action are not fully described in the abstracts of key publications. The following outlines are based on standard pharmacological methods and the information available from the abstract by Sybertz et al. (1982).

In Vivo Vasodilator Activity Assay (Anesthetized Dog)

-

Objective: To determine the direct vasodilator effect of this compound.

-

Animal Model: Anesthetized mongrel dogs.

-

Procedure:

-

Surgically prepare and sympathetically denervate the hindlimb to eliminate neurogenic vascular tone.

-

Measure femoral artery blood flow using an electromagnetic flow probe.

-

Administer this compound via intraarterial injection in increasing doses.

-

Record the changes in hindlimb blood flow to determine the dose-response relationship and calculate the ED50.

-

In Vivo Antihypertensive Activity Assay (Spontaneously Hypertensive Rat - SHR)

-

Objective: To evaluate the antihypertensive effect of orally administered this compound.

-

Animal Model: Conscious spontaneously hypertensive rats (SHR).

-

Procedure:

-

Measure baseline blood pressure using a tail-cuff method or telemetry.

-

Administer this compound orally at a defined dose (e.g., 2.5 mg/kg).

-

Monitor blood pressure at various time points post-administration to assess the magnitude and duration of the antihypertensive effect.

-

To investigate the mechanism, a separate group of SHRs can be pretreated with a non-selective beta-blocker like propranolol before this compound administration to observe any attenuation of the antihypertensive effect.

-

Diagram 4: Experimental Workflow for In Vivo Assessment

Caption: Workflow for in vivo evaluation of this compound's pharmacological effects.

Conclusion

This compound exerts its antihypertensive effect through a dual mechanism of action, combining beta-adrenoceptor antagonism with direct vasodilation. The vasodilator component appears to be mediated, at least in part, through the activation of vascular beta-receptors. While its alpha-1 blocking activity has been suggested, further quantitative studies are needed to confirm its significance. The metabolic fate and the pharmacological profile of any active metabolites of this compound remain areas for future investigation. This technical guide provides a foundational understanding of this compound's core mechanisms, highlighting the need for further research to fully elucidate its complex pharmacological profile.

References

In-Depth Technical Guide: Pharmacodynamics and Pharmacokinetics of Sulfinalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is an experimental antihypertensive agent characterized by a dual mechanism of action: it functions as a beta-adrenoceptor antagonist and possesses direct vasodilator properties.[1][2][3] This unique combination suggests a potential for effective blood pressure control with a favorable hemodynamic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacodynamics and pharmacokinetics, compiled from preclinical and analytical studies.

Pharmacodynamics

This compound's primary pharmacodynamic effects stem from its ability to antagonize beta-adrenergic receptors and to induce direct vasodilation.[1]

Beta-Adrenoceptor Antagonism

As a beta-adrenoceptor antagonist, this compound competitively inhibits the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors. This action leads to a reduction in heart rate and myocardial contractility, contributing to its antihypertensive effect.

Vasodilator Activity

In addition to its beta-blocking properties, this compound exerts a direct relaxing effect on vascular smooth muscle, leading to vasodilation.[1] This effect contributes to the reduction of peripheral vascular resistance. Studies in anesthetized dogs have demonstrated that this compound increases blood flow in the sympathetically denervated hindlimb, confirming its direct vasodilator activity.[1] Furthermore, it has been shown to reduce blood pressure in conscious spontaneously hypertensive rats.[1]

The precise signaling pathway underlying this compound's direct vasodilator effect is not yet fully elucidated. However, the general mechanism for many vasodilators involves the modulation of intracellular second messengers, such as cyclic guanosine (B1672433) monophosphate (cGMP). Nitric oxide (NO) is a key signaling molecule that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cGMP levels.[4][5] Cyclic GMP then activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[4][6][7] It is plausible that this compound's vasodilator action may involve, at least in part, the NO-cGMP pathway.

dot graph TD; A[this compound] --> B{Vascular Smooth Muscle Cell}; B --> C[↑ NO Production?]; C --> D[↑ cGMP]; D --> E[Protein Kinase G Activation]; E --> F[↓ Intracellular Ca2+]; F --> G[Vasodilation]; subgraph Signaling Pathway C --> D --> E --> F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Postulated Vasodilation Signaling Pathway of this compound.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been investigated in several laboratory animal species.

Absorption

Following oral administration of ³H-sulfinalol hydrochloride, peak levels of radioactivity in the blood were observed at 1.0 hour in rats, dogs, and monkeys, indicating relatively rapid absorption.[8]

Distribution

Specific details on the volume of distribution and protein binding of this compound are not extensively documented in the available literature.

Metabolism and Excretion

The metabolism and excretion of this compound show species-specific differences.[8]

In dogs , the plasma decay of intact this compound was biphasic, with apparent first-order half-lives of 0.55 and 6.2 hours.[8] Over 10 days, dogs excreted 53.8% of the administered dose in the urine and 41.2% in the feces.[8] The major component in dog feces was free this compound (11.8% of the dose).[8] In dog urine, all metabolites were conjugated with glucuronic acid, with unchanged this compound (28.5% of the dose) and desmethylthis compound (8.5% of the dose) being the primary constituents.[8]

In rats , after 24 hours, 42.5% of the dose was excreted in the urine and 31.8% in the feces.[8]

In monkeys , over 9 days, urinary and fecal recovery were 57.8% and 38.0%, respectively.[8] Monkey feces primarily contained unconjugated desmethyl sulfide (B99878) metabolite (17.0% of the dose) and this compound (7.5% of the dose).[8] The major urinary metabolites in monkeys were desmethylthis compound (8.7% of the dose) and its sulfate (B86663) (7.0%) and glucuronide (4.0%) conjugates.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound in laboratory animals.

Table 1: Plasma Half-Life of this compound

| Species | Half-Life (t½) | Citation |

| Dog | 0.55 hours (alpha phase) | [8] |

| 6.2 hours (beta phase) | [8] |

Table 2: Time to Peak Blood Concentration (Tmax) of ³H-Sulfinalol

| Species | Tmax (hours) | Citation |

| Rat | 1.0 | [8] |

| Dog | 1.0 | [8] |

| Monkey | 1.0 | [8] |

Table 3: Excretion of this compound and its Metabolites (% of Administered Dose)

| Species | Route | % of Dose | Collection Period | Major Components | Citation |

| Rat | Urine | 42.5% | 24 hours | Not specified | [8] |

| Feces | 31.8% | 24 hours | Not specified | [8] | |

| Dog | Urine | 53.8% | 10 days | This compound (28.5%), Desmethylthis compound (8.5%) (all conjugated) | [8] |

| Feces | 41.2% | 10 days | Free this compound (11.8%) | [8] | |

| Monkey | Urine | 57.8% | 9 days | Desmethylthis compound (8.7%), Desmethylthis compound sulfate (7.0%), Desmethylthis compound glucuronide (4.0%), this compound glucuronide (5.1%), this compound (1.4%) | [8] |

| Feces | 38.0% | 9 days | Desmethyl sulfide metabolite (17.0%), this compound (7.5%) (unconjugated) | [8] |

Experimental Protocols

Determination of this compound in Human Plasma and Urine

A validated analytical method for the quantification of this compound in human plasma and urine has been described, utilizing high-performance liquid chromatography (HPLC) with amperometric detection.[8]

Methodology:

-

Sample Preparation:

-

Solvent extraction of this compound from plasma or diluted urine samples.

-

-

Chromatography:

-

System: High-performance liquid chromatograph.

-

Detector: Amperometric detector.

-

Mobile Phase: 93% acetonitrile (B52724) / 7% aqueous ammonium (B1175870) acetate.[8]

-

-

Quantification:

Caption: Workflow for the analysis of this compound in biological samples.

Assessment of Beta-Adrenoceptor Antagonist Activity (General Protocol)

While a specific protocol for this compound is not available, a general approach to assess beta-adrenoceptor antagonist activity involves evaluating the inhibition of an agonist-induced response in a relevant tissue or cell system.

Methodology:

-

System: Isolated tissue preparation (e.g., rat right ventricle) or cells expressing beta-adrenoceptors.

-

Agonist: A beta-adrenoceptor agonist, such as isoproterenol, is used to elicit a response (e.g., increased heart rate or contractility).

-

Procedure:

-

Establish a baseline response to the agonist.

-

Introduce varying concentrations of the antagonist (this compound).

-

Re-challenge with the agonist and measure the response.

-

-

Analysis:

-

A rightward shift in the concentration-response curve for the agonist in the presence of the antagonist indicates competitive antagonism.

-

Conclusion

This compound is a promising antihypertensive agent with a dual mechanism of action. Its pharmacokinetic profile in animal models suggests rapid absorption and species-dependent metabolism and excretion pathways. While a validated analytical method for its quantification in human biological fluids exists, further clinical studies are required to fully characterize its pharmacodynamic and pharmacokinetic properties in humans, including dose-response relationships for its effects on blood pressure and heart rate, and to elucidate the precise molecular mechanisms underlying its direct vasodilator activity. This information will be crucial for the future clinical development of this compound as a therapeutic agent for hypertension.

References

- 1. Metabolism and disposition of this compound in laboratory animals. | Semantic Scholar [semanticscholar.org]

- 2. Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and absolute bioavailability of selegiline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of zeranol: disposition and metabolism in the female rat, rabbit, dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenolic metabolites of chlorprothixene in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and disposition of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Sulfinalol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a pharmaceutical agent recognized for its dual activity as both an alpha- and beta-adrenergic blocker. Its unique therapeutic profile, attributed to the presence of a sulfoxide (B87167) moiety and a phenylethanolamine structure, has made it a subject of interest in cardiovascular drug development. This technical guide provides a comprehensive overview of the core chemical synthesis pathway of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in its preparation and further investigation. The primary synthesis of this compound was first disclosed in a patent by R. E. Philion of Sterling Drug Inc. in 1978.

Core Synthesis Pathway

The most referenced synthetic route to this compound is a multi-step process commencing from a protected phenolic starting material. The key stages of this synthesis involve the introduction of the side chain, subsequent reduction and deprotection, and a final crucial oxidation step to form the characteristic sulfoxide group.

Table 1: Summary of Chemical Synthesis Steps and Intermediates

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Hydroxyacetophenone | 1. Benzoyl chloride, Pyridine2. Bromine, Acetic acid | 2-Bromo-4'-(benzoyloxy)acetophenone |

| 2 | 2-Bromo-4'-(benzoyloxy)acetophenone | 4-(4-Methoxyphenyl)butan-2-amine, Triethylamine (B128534), Acetonitrile | 4'-(Benzoyloxy)-2-[[4-(4-methoxyphenyl)butan-2-yl]amino]acetophenone |

| 3 | 4'-(Benzoyloxy)-2-[[4-(4-methoxyphenyl)butan-2-yl]amino]acetophenone | H₂, Pd/C, Ethanol (B145695) | 4-(1-Hydroxy-2-{[4-(4-methoxyphenyl)butan-2-yl]amino}ethyl)phenol |

| 4 | 4-(1-Hydroxy-2-{[4-(4-methoxyphenyl)butan-2-yl]amino}ethyl)phenol | Sodium metaperiodate, Methanol (B129727)/Water | This compound |

Detailed Experimental Protocols

The following protocols are based on the general synthetic pathway outlined in the foundational patent literature.[1] Researchers should adapt these procedures based on standard laboratory practices and safety considerations.

Step 1: Synthesis of 2-Bromo-4'-(benzoyloxy)acetophenone

-

Protection of the Phenolic Hydroxyl Group: To a solution of 4-hydroxyacetophenone in pyridine, benzoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is poured into ice-water and the resulting precipitate, 4'- (benzoyloxy)acetophenone, is collected by filtration, washed with water, and dried.

-

Bromination: The protected acetophenone (B1666503) is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with stirring. The reaction is typically carried out at room temperature for 2-3 hours. The product, 2-bromo-4'-(benzoyloxy)acetophenone, is isolated by pouring the reaction mixture into water and collecting the precipitate.

Step 2: Synthesis of 4'-(Benzoyloxy)-2-[[4-(4-methoxyphenyl)butan-2-yl]amino]acetophenone

To a solution of 2-bromo-4'-(benzoyloxy)acetophenone in a suitable solvent such as acetonitrile, triethylamine is added, followed by the dropwise addition of 4-(4-methoxyphenyl)butan-2-amine. The mixture is heated to reflux for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude aminoketone.

Step 3: Synthesis of 4-(1-Hydroxy-2-{[4-(4-methoxyphenyl)butan-2-yl]amino}ethyl)phenol

The aminoketone from the previous step is dissolved in ethanol and subjected to catalytic hydrogenation. A palladium on carbon (10% Pd/C) catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere (typically 2-3 atm) at room temperature until the uptake of hydrogen ceases. This step achieves both the reduction of the ketone to a secondary alcohol and the cleavage of the benzoate (B1203000) protecting group (hydrogenolysis). The catalyst is removed by filtration, and the solvent is evaporated to yield the aminoalcohol.

Step 4: Synthesis of this compound (Oxidation)

The sulfide (B99878) (aminoalcohol) is dissolved in a mixture of methanol and water. One equivalent of sodium metaperiodate is added portion-wise at 0-5°C. The reaction mixture is stirred at this temperature for 1-2 hours and then at room temperature for an additional 12-16 hours. The precipitated sodium iodate (B108269) is removed by filtration. The filtrate is concentrated, and the crude this compound is purified by recrystallization or column chromatography.

Chemical Synthesis Pathway of this compound

Caption: The multi-step chemical synthesis of this compound.

Logical Workflow for this compound Synthesis

Caption: Logical experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the chemical synthesis of this compound, catering to the needs of researchers and professionals in drug development. The outlined protocols, data summary, and visual diagrams offer a practical resource for the laboratory preparation of this important adrenergic blocking agent. Further optimization of reaction conditions and purification techniques may be explored to enhance yields and purity for specific research applications.

References

The Rise and Apparent Stagnation of a Novel Antihypertensive: A Technical History of Sulfinalol's Development

An in-depth exploration of the discovery, preclinical development, and the elusive clinical history of Sulfinalol, a pioneering beta-blocker with direct vasodilator properties.

Introduction

This compound emerged from the laboratories of Sterling Drug Inc. in the late 1970s as a promising new chemical entity for the management of hypertension.[1][2] Its unique pharmacological profile, combining β-adrenoceptor antagonism with direct vasodilator activity, positioned it as a potentially more effective and better-tolerated alternative to the then-current antihypertensive therapies. This technical guide delves into the discovery and developmental history of this compound, presenting a comprehensive overview of its synthesis, preclinical evaluation, and the available information on its journey toward, and apparent halt in, clinical application.

Discovery and Synthesis

This compound, with the IUPAC name 4-[1-Hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol, was first synthesized by R. E. Philion at Sterling Drug Inc., with a patent filed in 1978.[2] The synthesis, a multi-step process, is initiated by protecting the phenolic hydroxyl group of a starting phenol (B47542) as a benzoate (B1203000) ester. Subsequent bromination and condensation with 4-(4-methoxyphenyl)butan-2-amine (B1362676) yields an aminoketone intermediate. This is followed by catalytic reduction to the corresponding aminoalcohol. The final step involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) using a reagent such as metaperiodate, yielding this compound.[2]

Preclinical Development

The preclinical evaluation of this compound revealed its dual mechanism of action: β-adrenoceptor blockade and direct vasodilation. This unique combination suggested that this compound could lower blood pressure not only by reducing cardiac output and inhibiting the renin-angiotensin system, common to β-blockers, but also by directly relaxing vascular smooth muscle to decrease peripheral resistance.

In Vivo Efficacy

Key preclinical studies in animal models demonstrated the significant antihypertensive and vasodilator effects of this compound.

Table 1: Summary of In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Anesthetized, ganglion-blocked dogs | Intravenous | Not specified | Reduction in blood pressure | Sybertz et al., 1982 |

| Anesthetized dogs (sympathetically denervated hindlimb) | Intraarterial | 0.48 µg (ED50) | 50 ml/min increase in blood flow | Sybertz et al., 1982 |

| Conscious spontaneously hypertensive rats (SHR) | Oral | 2.5 mg/kg | Reduction in blood pressure | Sybertz et al., 1982 |

Pharmacokinetics and Metabolism

Studies in laboratory animals provided initial insights into the pharmacokinetic profile of this compound.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Species | Key Findings | Reference |

| Rat, Dog, Monkey | Peak blood radioactivity at 1.0 hr post-oral administration of ³H-sulfinalol hydrochloride. | Not specified |

| Dog | Biphasic plasma decay with half-lives of 0.55 and 6.2 hours. | Not specified |

| Rat | 24-hour excretion: 42.5% in urine, 31.8% in feces. | Not specified |

| Dog | 10-day excretion: 53.8% in urine, 41.2% in feces. | Not specified |

| Monkey | 9-day excretion: 57.8% in urine, 38.0% in feces. | Not specified |

Metabolism studies revealed that this compound is extensively metabolized, with both conjugated and unconjugated metabolites found in urine and feces. In dogs, the primary fecal component was free this compound, while urinary metabolites were mainly glucuronide conjugates. In monkeys, unconjugated desmethyl sulfide metabolite and this compound were the major fecal components, with a mix of conjugated and unconjugated metabolites in the urine.

Experimental Protocols

Antihypertensive and Vasodilator Activity in Dogs: Mongrel dogs were anesthetized, and in one set of experiments, ganglion-blocked to remove autonomic reflexes. Blood pressure was monitored continuously. For vasodilator assessment, blood flow in a sympathetically denervated hindlimb was measured following intraarterial injection of this compound.

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR): Conscious SHR, a model of genetic hypertension, were administered this compound orally. Blood pressure was measured at various time points post-administration to determine the antihypertensive effect.

Pharmacokinetic Studies: Radiolabeled (³H) this compound hydrochloride was administered orally to rats, dogs, and monkeys. Blood, urine, and feces were collected at predetermined intervals and analyzed for radioactivity to determine absorption, distribution, metabolism, and excretion profiles.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is as a β-adrenoceptor antagonist.[2] However, its direct vasodilator effect is a distinguishing feature. The 1982 study by Sybertz et al. suggested that the acute vasodilator and blood pressure-lowering effects of this compound are mediated, at least in part, through the activation of vascular β-receptors. This implies that this compound may possess intrinsic sympathomimetic activity (ISA) at β₂-adrenoceptors located on vascular smooth muscle, leading to vasodilation.

Diagram: Proposed Mechanism of this compound-Induced Vasodilation

References

Sulfinalol: An In-depth Technical Guide on its Role as a Beta-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

Sulfinalol is a pharmacological agent identified as a beta-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of its core function, drawing from the available scientific literature. While this compound has been noted for its combined alpha- and beta-blocking properties, this document will focus on its role as a beta-adrenergic antagonist.[1] Due to a notable scarcity of publicly available quantitative data regarding its binding affinities and antagonist potencies, this guide will primarily focus on the qualitative aspects of its mechanism of action, relevant experimental protocols for characterization, and the associated signaling pathways.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-[1-Hydroxy-2-[[3-(4-methoxyphenyl)-1-methylpropyl]amino]ethyl]-2-(methylsulfinyl)phenol | N/A |

| Molecular Formula | C20H27NO4S | N/A |

| Molecular Weight | 377.50 g/mol | N/A |

| CAS Number | 66264-77-5 | N/A |

Mechanism of Action: Beta-Adrenergic Antagonism

This compound functions as a competitive antagonist at beta-adrenergic receptors.[1] This means it binds to these receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade of beta-adrenergic receptors is the primary mechanism underlying its therapeutic effects, such as reducing heart rate and blood pressure.

Signaling Pathway

The antagonism of beta-adrenergic receptors by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. Specifically, it blocks the activation of Gs-proteins, which in turn prevents the stimulation of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), leading to a cascade of downstream effects that ultimately result in a diminished physiological response to sympathomimetic stimuli.

Quantitative Analysis of Beta-Adrenergic Antagonism

A thorough review of the scientific literature did not yield specific quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or antagonist potency (pA2) values for beta-1 and beta-2 adrenergic receptors. This represents a significant gap in the publicly available data for this compound.

The following tables are presented as templates for how such data would be structured if it were available.

Table 1: this compound Binding Affinities (Ki) for Beta-Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| β1 | Data Not Available | - | - | - |

| β2 | Data Not Available | - | - | - |

Table 2: this compound Antagonist Potency (IC50/pA2) in Functional Assays

| Assay Type | Agonist Used | Tissue/Cell Line | IC50 (nM) / pA2 | Reference |

| Inhibition of Isoproterenol-induced Tachycardia | Isoproterenol (B85558) | Data Not Available | Data Not Available | - |

| Inhibition of cAMP Accumulation | Isoproterenol | Data Not Available | Data Not Available | - |

Experimental Protocols for Characterization

The following sections outline detailed, standardized experimental protocols that are employed to characterize the beta-adrenergic antagonist activity of a compound like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing beta-1 or beta-2 adrenergic receptors (e.g., rat cerebral cortex, guinea pig heart).

-

Radioligand (e.g., [3H]-dihydroalprenolol, [125I]-cyanopindolol).

-

Unlabeled competitor (this compound).

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the incubation buffer.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of this compound and a fixed amount of the membrane preparation. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known non-specific binder (non-specific binding).

-

Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (Isolated Guinea Pig Atria)

This ex vivo assay measures the ability of an antagonist to inhibit the physiological response to an agonist.

Objective: To determine the functional potency (pA2) of this compound in antagonizing the positive chronotropic effect of a beta-agonist in isolated heart tissue.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution.

-

Isoproterenol (beta-agonist).

-

This compound.

-

Organ bath setup with a force transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the atria. Mount the atria in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate until a stable spontaneous contraction rate is achieved.

-

Cumulative Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve for isoproterenol by adding increasing concentrations of the agonist to the organ bath and recording the increase in atrial rate.

-

Antagonist Incubation: Wash the tissue and allow it to return to the baseline rate. Add a fixed concentration of this compound to the bath and incubate for a predetermined period.

-

Cumulative Concentration-Response Curve (Agonist in presence of Antagonist): Generate a second cumulative concentration-response curve for isoproterenol in the presence of this compound.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a parallel rightward shift of the curve. The magnitude of this shift can be used to calculate the pA2 value using a Schild plot analysis.

cAMP Accumulation Assay

This in vitro cell-based assay directly measures the effect of a compound on the intracellular levels of cAMP.

Objective: To determine the ability of this compound to inhibit agonist-induced cAMP production in cells expressing beta-adrenergic receptors.

Materials:

-

Cell line expressing beta-1 or beta-2 adrenergic receptors (e.g., CHO, HEK293 cells).

-

Cell culture medium and reagents.

-

Isoproterenol (beta-agonist).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA-based).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Antagonist Treatment: Treat the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of isoproterenol.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of cAMP production.

Alpha-Adrenergic Antagonism

Table 3: this compound Antagonist Potency (pA2) at Alpha-Adrenergic Receptors

| Receptor Subtype | Agonist Used | Tissue | pA2 | Reference |

| α1 | Phenylephrine | Data Not Available | Data Not Available | - |

| α2 | Clonidine | Data Not Available | Data Not Available | - |

The characterization of alpha-adrenergic antagonism typically involves functional assays using isolated vascular tissues, such as rat aorta, and measuring the inhibition of agonist-induced contractions.

Conclusion

This compound is a beta-adrenergic antagonist with additional alpha-blocking properties. Its mechanism of action involves the competitive inhibition of catecholamine binding to beta-adrenergic receptors, leading to a reduction in intracellular cAMP levels and a blunting of the physiological responses to sympathetic stimulation. While the qualitative aspects of its pharmacology are understood, a significant lack of publicly available, specific quantitative data on its receptor binding affinities and antagonist potencies for both beta and alpha-adrenergic receptors hinders a complete and detailed characterization. The experimental protocols outlined in this guide provide a framework for generating such data, which would be essential for a more comprehensive understanding of this compound's pharmacological profile and its potential for further drug development.

References

Early Preclinical Research on Sulfinalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a compound identified in early preclinical research as a beta-adrenoceptor antagonist with direct vasodilator properties.[1] This dual mechanism of action suggested its potential as an antihypertensive agent. This technical guide provides an in-depth overview of the core preclinical research on this compound, focusing on its pharmacodynamics, pharmacokinetics, and mechanism of action. The information is compiled from foundational studies to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Profile

Mechanism of Action

This compound functions as a beta-adrenoceptor antagonist, a class of drugs known to block the effects of catecholamines at β-adrenergic receptors.[1] Uniquely, it also possesses direct vasodilator activity.[1] Preclinical studies indicate that the vasodilator and hypotensive effects of this compound are, at least in part, mediated through the activation of vascular beta-receptors. This suggests a mechanism involving relaxation of vascular smooth muscle, leading to reduced peripheral resistance and a decrease in blood pressure.

References

Sulfinalol: A Comprehensive Preclinical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a chemical compound identified as a beta-adrenergic receptor antagonist with direct vasodilator properties.[1] This dual mechanism of action suggests its potential as an antihypertensive agent. This technical guide provides a comprehensive review of the available preclinical literature on this compound, focusing on its pharmacology, mechanism of action, and pharmacokinetics. All quantitative data has been summarized into structured tables, and key experimental methodologies and signaling pathways are detailed and visualized. It is important to note that a thorough literature search did not yield any published clinical trial data for this compound in humans. Therefore, this review is based exclusively on preclinical studies.

Core Pharmacology

This compound functions as a beta-adrenoceptor antagonist, a class of drugs known to block the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors.[2] This blockade results in reduced heart rate, cardiac contractility, and renin release.[3] Uniquely, this compound also possesses direct vasodilator activity, meaning it can relax the smooth muscle of blood vessels, leading to wider blood vessels and reduced peripheral resistance.[1]

Mechanism of Action

Preclinical studies suggest that the vasodilator and acute antihypertensive effects of this compound are, at least in part, mediated through the activation of vascular beta-receptors.[4][5] This is supported by the finding that its vasodilator and hypotensive actions are attenuated by pretreatment with propranolol, a non-selective beta-blocker.[4][5] This suggests that this compound may act as a partial agonist at certain vascular beta-adrenergic receptors, leading to vasodilation, while simultaneously acting as an antagonist at cardiac beta-receptors.

The signaling pathway for beta-adrenergic receptor activation leading to vasodilation typically involves the Gs-protein coupled receptor stimulating adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of proteins that promote smooth muscle relaxation.

Figure 1: Proposed signaling pathway for this compound-induced vasodilation.

Preclinical Efficacy

Antihypertensive Effects in Animal Models

This compound has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHR).

| Animal Model | Dose (Oral) | Effect on Blood Pressure | Citation |

| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg | Significant reduction | [4] |

| Spontaneously Hypertensive Rats (SHR) | Not specified | Decrease | [5] |

Vasodilator Effects

The vasodilator activity of this compound has been quantified in anesthetized dogs.

| Animal Model | Administration | ED50 (Dose increasing blood flow by 50 ml/min) | Citation |

| Anesthetized Dogs (sympathetically denervated hindlimb) | Intra-arterial | 0.48 µg | [4] |

Pharmacokinetics in Laboratory Animals

A study by Benziger et al. investigated the metabolism and disposition of radiolabeled this compound in rats, dogs, and monkeys.

| Parameter | Rat | Dog | Monkey | Citation |

| Time to Peak Blood Radioactivity (Oral) | 1.0 hr | 1.0 hr | 1.0 hr | [5] |

| Plasma Half-life (t½) of Intact this compound | Not Reported | 0.55 hr (alpha phase), 6.2 hr (beta phase) | Not Reported | [5] |

| Excretion (24 hr, Oral Dose) | 42.5% Urine, 31.8% Feces | Not Reported | Not Reported | [5] |

| Total Excretion (Oral Dose) | Not Reported | 53.8% Urine, 41.2% Feces (10 days) | 57.8% Urine, 38.0% Feces (9 days) | [5] |

| Major Metabolites | Not specified | This compound (free and glucuronide), Desmethylthis compound (glucuronide) | Desmethylthis compound (free, sulfate, and glucuronide), this compound (free and glucuronide) | [5] |

Experimental Protocols

In Vivo Vasodilator Activity Assessment (Sybertz et al., 1982)

-

Animal Model: Anesthetized dogs.

-

Procedure: The hindlimb was sympathetically denervated. This compound was administered via intra-arterial injection.

-

Measurement: Blood flow in the hindlimb was measured to determine the dose required to increase flow by 50 ml/min (ED50).

-

Workflow:

Figure 2: Experimental workflow for assessing in vivo vasodilator activity.

In Vivo Antihypertensive Activity Assessment (Sybertz et al., 1982)

-

Animal Model: Conscious spontaneously hypertensive rats (SHR).

-

Procedure: this compound was administered orally. In some experiments, rats were pretreated with propranolol.

-

Measurement: Blood pressure was measured to assess the antihypertensive effect and the impact of beta-blockade on this effect.

-

Workflow:

Figure 3: Experimental workflow for assessing in vivo antihypertensive activity.

Conclusion

The available preclinical data indicate that this compound is a beta-adrenergic antagonist with a distinct vasodilator component to its action, likely mediated through partial agonism at vascular beta-receptors. It has demonstrated efficacy in reducing blood pressure in animal models of hypertension. Pharmacokinetic studies in animals show it is orally absorbed with a biphasic elimination in dogs. However, the complete absence of published human clinical trial data is a significant limitation in assessing its potential therapeutic value and safety profile in humans. Further research, particularly well-controlled clinical trials, would be necessary to establish the clinical utility of this compound.

References

- 1. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive actions of an isomer of labetalol and other vasodilator-beta-adrenoceptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfinalol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Sulfinalol, a beta-adrenergic receptor antagonist. It covers its chemical identity, including its IUPAC name and various synonyms, to facilitate accurate identification and sourcing for research and development purposes.

Chemical Identity of this compound

The precise identification of a chemical compound is fundamental in scientific research and drug development. This section provides the standardized IUPAC name for this compound and a list of its common chemical synonyms and identifiers.

IUPAC Name

The internationally recognized IUPAC name for the free base form of this compound is:

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol [1][2]

For its hydrochloride salt, the IUPAC name is:

4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride [3]

Chemical Synonyms and Identifiers

To aid in literature searches and material sourcing, a comprehensive list of synonyms and registry numbers for this compound is provided in the table below.

| Identifier Type | Identifier | Reference |

| Common Name | This compound | [1] |

| Latin Name | Sulfinalolum | [1] |

| Hydrochloride Salt | This compound HCl, this compound HYDROCHLORIDE | [3] |

| Brand/Code Names | WIN 40808-7, WIN-40808-7, Win 40808 | [1][3] |

| CAS Registry Number | 66264-77-5 (free base) | [1][4][5] |

| 63251-39-8 (hydrochloride salt) | [1][3] | |

| UNII Number | PH7O14792O | [1][2] |

| ChEBI ID | 135585 | [1][2] |

| ChEMBL ID | CHEMBL424518 | [1][2] |

| PubChem CID | 44439 | [1][2] |

| CompTox Dashboard ID | DTXSID80867219 | [1][2] |

| Systematic Name | 4-Hydroxy-alpha-(((3-(p-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylsulfinyl)benzyl alcohol | [1] |

| Systematic Name | Benzenemethanol, 4-hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylsulfinyl)- | [1] |

| Chinese Name | 硫氧洛尔 | [6] |

Logical Relationship of this compound Identifiers

The following diagram illustrates the relationship between the core compound, its salt form, and various database identifiers. This visualization helps to clarify how the same chemical entity is referenced across different chemical and regulatory databases.

Caption: Relationship between this compound base, its hydrochloride salt, and common database identifiers.

References

- 1. This compound | C20H27NO4S | CID 44439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound|T61577|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 5. This compound CAS#: 66264-77-5 [m.chemicalbook.com]

- 6. This compound - Wikidata [wikidata.org]

Sulfinalol as a Direct Vasodilator Agent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol is a pharmacological agent characterized by a dual mechanism of action: it functions as a non-selective β-adrenoceptor antagonist and as a direct-acting vasodilator.[1] This whitepaper provides a technical overview of the current understanding of this compound's direct vasodilator properties, with a focus on its mechanism of action, available quantitative data, and the experimental models used for its characterization. While this compound has been identified as a vasodilator for several decades, publicly available data, particularly regarding its in vitro potency and detailed receptor binding profile, remain limited. This document synthesizes the existing information to serve as a guide for researchers and professionals in the field of drug development.

Introduction

This compound is a β-adrenoceptor antagonist that possesses direct vasodilator activity, a property not shared by all beta-blockers.[1] This dual functionality suggests a potential therapeutic advantage in the management of cardiovascular conditions where both β-adrenergic blockade and vasodilation are desirable, such as hypertension. The direct vasodilator effect of this compound is attributed to its partial agonist activity at vascular β2-adrenoceptors.

Mechanism of Action: Direct Vasodilation

The primary mechanism underlying this compound's direct vasodilator effect is the stimulation of vascular β2-adrenoceptors. This leads to the relaxation of vascular smooth muscle and a subsequent increase in blood vessel diameter.

Signaling Pathway

The vasodilation induced by this compound is believed to follow the canonical β2-adrenergic receptor signaling pathway in vascular smooth muscle cells. This pathway involves the following key steps:

-

Receptor Binding: this compound binds to β2-adrenoceptors on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.

-

Smooth Muscle Relaxation: The net effect is the relaxation of the vascular smooth muscle, resulting in vasodilation.

Quantitative Data

Quantitative data on the vasodilator and β-blocking activity of this compound are sparse in the available literature. The most cited data comes from a 1982 study by Sybertz et al.

Table 1: In Vivo Vasodilator Potency of this compound and Other Agents

| Agent | ED50 (μg) to Increase Blood Flow by 50 ml/min |

| This compound | 0.48 |

| MK 761 | 0.24 |

| Prizidilol | 331 |

| Pindolol | 0.3 |

| Hydralazine | 51 |

Data from Sybertz et al., 1982.[1] The experiment was conducted in the sympathetically denervated hindlimb of anesthetized dogs.

Experimental Protocols

The primary experimental model used to characterize the direct vasodilator effect of this compound is the in vivo anesthetized dog model with a sympathetically denervated hindlimb. The following provides a generalized description of the likely methodology based on standard pharmacological practices of the era.

In Vivo Model: Sympathetically Denervated Dog Hindlimb

Objective: To assess the direct vasodilator effect of a compound on a vascular bed, independent of central nervous system and reflex sympathetic influences.

Methodology:

-

Animal Preparation:

-

Mongrel dogs of either sex are anesthetized, typically with an intravenous barbiturate.

-

The animals are ventilated mechanically to maintain normal blood gases.

-

Catheters are placed in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration if required for systemic effects.

-

-

Surgical Procedure for Hindlimb Perfusion and Denervation:

-

The femoral artery of one hindlimb is isolated.

-

Ablation of the lumbar sympathetic chain is performed to achieve sympathetic denervation of the hindlimb. This eliminates reflex vasoconstriction.

-

An electromagnetic flow probe is placed around the femoral artery to measure blood flow.

-

A catheter is inserted into a small branch of the femoral artery for intra-arterial administration of test compounds directly into the hindlimb circulation.

-

-

Experimental Procedure:

-

A baseline of stable blood pressure and hindlimb blood flow is established.

-

Increasing doses of the test compound (e.g., this compound) are administered as a bolus or infusion directly into the femoral artery catheter.

-

Changes in femoral artery blood flow are recorded continuously.

-

The dose of the compound that produces a 50% of the maximal increase in blood flow (ED50) is determined from the dose-response curve.

-

-

Confirmation of Mechanism:

-

To confirm the involvement of β-adrenoceptors, the experiment can be repeated after pretreatment with a non-selective β-blocker (e.g., propranolol). Attenuation of the vasodilator response to this compound would support a β-receptor-mediated mechanism.

-

References

Sulfinalol and the Cardiovascular System: A Technical Overview

Disclaimer: Publicly available scientific literature and clinical data on Sulfinalol are limited. This guide provides a general overview based on its classification as a beta-adrenoceptor antagonist with direct vasodilatory properties. The specific mechanisms and quantitative effects of this compound may differ from the generalized information presented here, which is based on the broader drug classes.

Introduction

This compound is a pharmacological agent identified as a beta-adrenergic receptor antagonist with the additional property of inducing direct vasodilation.[1] This dual mechanism of action suggests a potential role in the management of cardiovascular conditions where both heart rate control and reduction of peripheral vascular resistance are desirable, such as hypertension. This document aims to provide a technical guide for researchers and drug development professionals on the potential cardiovascular effects of this compound, drawing upon the established principles of its constituent pharmacological classes due to the scarcity of specific data on the compound itself.

Core Pharmacological Effects

This compound's cardiovascular profile is defined by two primary actions:

-

Beta-Adrenergic Blockade: As a beta-blocker, this compound competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This action primarily affects the heart and blood vessels.

-

Direct Vasodilation: Unlike many traditional beta-blockers, this compound is reported to possess intrinsic vasodilatory activity, meaning it can directly relax the smooth muscle of blood vessels, leading to a decrease in peripheral resistance.[1]

Hemodynamic Effects (General Overview)

While specific quantitative data for this compound is not available in the reviewed literature, the expected hemodynamic consequences of a combined beta-blocker and vasodilator are summarized below.

| Hemodynamic Parameter | Expected Effect of Beta-Blockade | Expected Effect of Vasodilation | Probable Net Effect of this compound |

| Heart Rate | Decrease | Minimal to slight reflex increase | Decrease |

| Blood Pressure | Decrease | Decrease | Decrease |

| Cardiac Output | Decrease | Potential increase due to afterload reduction | Variable, may be maintained or slightly decreased |

| Systemic Vascular Resistance | Initial slight increase (unopposed alpha-stimulation) | Decrease | Decrease |

| Myocardial Contractility | Decrease | Minimal direct effect | Decrease |

| Myocardial Oxygen Demand | Decrease | Decrease (due to afterload reduction) | Decrease |

Signaling Pathways

The cardiovascular effects of this compound are mediated through distinct signaling pathways for its beta-blocking and vasodilatory actions.

Beta-Adrenergic Blockade

This compound, as a beta-blocker, antagonizes the effects of catecholamines at beta-adrenergic receptors, primarily β1 receptors in the heart. This action inhibits the downstream signaling cascade that is normally initiated by agonist binding.

Vasodilation

The direct vasodilatory mechanism of this compound is not specified in the available literature. However, common pathways for direct-acting vasodilators involve modulation of intracellular calcium levels in vascular smooth muscle cells, often through potassium channel activation or inhibition of calcium influx. A hypothetical pathway is illustrated below.

Experimental Protocols

Detailed experimental protocols for the cardiovascular assessment of this compound are not available in the public domain. However, standard methodologies for evaluating compounds with similar properties would include:

In Vitro Studies

-

Receptor Binding Assays: To determine the affinity and selectivity of this compound for different beta-adrenergic receptor subtypes (β1, β2, β3).

-

Isolated Tissue Preparations: Using isolated cardiac tissues (e.g., atria, papillary muscles) to assess effects on contractility and rate, and isolated blood vessel rings (e.g., aorta, mesenteric arteries) to quantify vasodilatory effects and elucidate the mechanism (e.g., endothelium-dependent vs. -independent).

In Vivo Studies

-

Anesthetized Animal Models: Instrumentation of anesthetized animals (e.g., rats, dogs) to continuously monitor hemodynamic parameters such as blood pressure, heart rate, cardiac output, and systemic vascular resistance following intravenous administration of this compound.

-

Conscious Animal Models: Use of telemetry in conscious, unrestrained animals (e.g., spontaneously hypertensive rats) to assess the long-term effects of oral this compound administration on blood pressure and heart rate.

A general workflow for an in vivo experiment is depicted below.

Summary and Future Directions

This compound presents an interesting cardiovascular profile with its combination of beta-blockade and direct vasodilation. This dual action could offer therapeutic advantages in certain cardiovascular diseases. However, the lack of comprehensive preclinical and clinical data is a significant limitation. Future research should focus on:

-

Elucidating the precise molecular mechanism of its vasodilatory action.

-

Quantifying its hemodynamic effects across a range of doses in relevant animal models and, subsequently, in human clinical trials.

-

Determining its receptor selectivity profile and potential for off-target effects.

A thorough investigation of these aspects is necessary to fully understand the therapeutic potential and safety profile of this compound.

References

Initial Preclinical Investigations of Sulfinalol for the Treatment of Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a compound identified in early studies as a potential antihypertensive agent.[1] This technical guide provides a comprehensive summary of the initial preclinical research on this compound, focusing on its mechanism of action, pharmacokinetics, and dose-dependent effects on blood pressure. The information is compiled from foundational studies to assist researchers and professionals in the field of drug development.

Core Findings from Preclinical Studies

Initial investigations revealed that this compound possesses a dual mechanism of action as a β-adrenoceptor antagonist with direct vasodilator activity.[1] This combination of effects contributes to its potential as an antihypertensive medication.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: Vasodilator Activity of this compound in Anesthetized Dogs

| Compound | ED50 (micrograms) for 50 ml/min increase in hindlimb blood flow |

| This compound | 0.48 |

| MK 761 | 0.24 |

| Prizidilol | 331 |

| Pindolol | 0.3 |

| Hydralazine | 51 |

Data from studies in sympathetically denervated hindlimbs of anesthetized dogs.

Table 2: Antihypertensive Activity of this compound in Conscious Spontaneously Hypertensive Rats (SHR)

| Compound | Oral Dose (mg/kg) | Effect on Blood Pressure | Inhibition by Propranolol (B1214883) (25 mg/kg, p.o.) |

| This compound | 2.5 | Reduced | Yes |

| MK 761 | 2.5 | Reduced | No |

| Prizidilol | 10 | Reduced | No |

| Pindolol | 0.1 | Reduced | Yes |

| Hydralazine | 2.5 | Reduced | No |

Table 3: Pharmacokinetic Parameters of ³H-Sulfinalol Hydrochloride

| Animal Model | Time to Peak Blood Radioactivity (Oral Administration) | Plasma Half-life (Dog) | 24-hour Excretion (Rat) |

| Rat | 1.0 hr | - | 42.5% (urine), 31.8% (feces) |

| Dog | 1.0 hr | 0.55 hr (alpha), 6.2 hr (beta) | - |

| Monkey | 1.0 hr | - | - |

Data derived from studies involving oral administration of ³H-labeled this compound hydrochloride.[2]

Experimental Protocols

The following sections describe the general methodologies employed in the initial preclinical evaluations of this compound. Specific details from the original studies by Sybertz et al. (1982) were not fully available in the public domain at the time of this compilation. The protocols described are based on standard pharmacological practices of the era for similar compounds.

Vasodilator Activity in Anesthetized Dogs

Animal Model: The study likely utilized mongrel dogs of either sex.

Anesthesia: Anesthesia was likely induced and maintained with an intravenous barbiturate, such as pentobarbital.

Surgical Preparation: The key preparation was the sympathetically denervated hindlimb model. This procedure pharmacologically isolates the hindlimb from central sympathetic nervous system control, allowing for the direct assessment of a drug's local vasodilator effects. The femoral artery was likely cannulated for the local intra-arterial injection of test compounds and for the measurement of blood flow using an electromagnetic flowmeter.

Experimental Procedure:

-

Following surgical preparation and stabilization of the animal, baseline hemodynamic parameters, including hindlimb blood flow and systemic blood pressure, were recorded.

-

Increasing doses of this compound and comparator agents were administered as bolus injections directly into the femoral artery.

-

Changes in hindlimb blood flow were continuously monitored to determine the dose-dependent vasodilator response.

-

The ED50, the dose required to produce a 50% of the maximal response (in this case, a 50 ml/min increase in blood flow), was calculated.

Antihypertensive Activity in Conscious Spontaneously Hypertensive Rats (SHR)

Animal Model: Male Spontaneously Hypertensive Rats (SHR) were used as a model of genetic hypertension.

Blood Pressure Measurement: Blood pressure was likely measured non-invasively using the tail-cuff method. This technique involves placing an inflatable cuff and a pulse sensor on the rat's tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. To ensure accuracy and minimize stress-induced blood pressure variations, the rats were likely habituated to the restraint and measurement procedure for several days before the experiment.

Experimental Procedure:

-

Baseline systolic blood pressure was measured in conscious, restrained SHR.

-

This compound and comparator drugs were administered orally (p.o.) at the specified doses.

-

In a separate group of animals, the β-blocker propranolol was administered prior to this compound to investigate the role of β-adrenoceptors in its antihypertensive effect.

-

Systolic blood pressure was measured at various time points after drug administration to determine the onset and duration of the antihypertensive effect.

Pharmacokinetic Studies

Animal Models: Studies on the metabolism and disposition of this compound were conducted in rats, dogs, and monkeys.[2]

Drug Administration: A radiolabeled form of this compound (³H-Sulfinalol hydrochloride) was administered orally to the animals.[2]

Sample Collection: Blood, urine, and feces were collected at various time points after drug administration.[2]

Analysis:

-

Radioactivity in blood, urine, and feces was quantified using liquid scintillation counting to determine the absorption, distribution, and excretion of the drug and its metabolites.[2]

-

Plasma samples from dogs were analyzed to determine the concentration of unchanged this compound over time, allowing for the calculation of plasma half-life.[2]

-

Urine and feces were analyzed to identify and quantify the metabolites of this compound.[2]

Mechanism of Action: Signaling Pathway

The antihypertensive and vasodilator effects of this compound are, at least in part, mediated through the activation of vascular β-adrenoceptors. The downstream signaling pathway of the β2-adrenergic receptor, which is prevalent in vascular smooth muscle, is depicted below.

Caption: Vascular β2-Adrenergic Receptor Signaling Pathway activated by this compound.

Conclusion

The initial preclinical studies on this compound demonstrated its potential as an antihypertensive agent, characterized by a dual mechanism of action involving β-adrenoceptor antagonism and direct vasodilation. The quantitative data from animal models indicated potent vasodilator and blood pressure-lowering effects at relatively low doses. Pharmacokinetic studies provided initial insights into its absorption, metabolism, and excretion profiles. The proposed mechanism of vasodilation involves the activation of the β2-adrenergic receptor signaling cascade. Further research, including comprehensive clinical trials, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

The Metabolic Fate of Sulfinalol in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol, a beta-adrenergic receptor antagonist, undergoes extensive metabolic transformation in mammals prior to its excretion. Understanding the biotransformation pathways of this compound is critical for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a detailed overview of the metabolic fate of this compound in various mammalian species, focusing on the key enzymatic reactions and the resulting metabolites. The information presented herein is compiled from pivotal studies in the field and is intended to serve as a comprehensive resource for professionals in drug development and metabolic research.

The metabolism of this compound primarily involves a series of Phase I and Phase II biotransformation reactions.[1][2] Phase I reactions, which include oxidation, introduce or expose functional groups on the parent molecule.[1][2] In the case of this compound, this predominantly involves oxidation of the sulfur atom and N-demethylation.[3] Phase II reactions, or conjugation reactions, then attach endogenous polar molecules to these functional groups, rendering the metabolites more water-soluble and facilitating their elimination from the body.[1][2] For this compound and its metabolites, the main conjugation pathways are glucuronidation and sulfation.[3]

Species-specific differences in metabolism are a key consideration in drug development. This guide will highlight the variations observed in the metabolic pathways of this compound across different laboratory animal models, namely rats, dogs, and monkeys, providing valuable comparative data for preclinical safety and efficacy assessments.

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through several key pathways, including oxidation of the methylsulfinyl group and N-demethylation, followed by conjugation with glucuronic acid or sulfate.[3] The major metabolites identified are the sulfide (B99878) and sulfone analogs of this compound, as well as desmethylthis compound and its corresponding sulfide and sulfone derivatives.[3]

Phase I Metabolism: Oxidation and Demethylation

The initial metabolic transformations of this compound are characterized by two primary oxidative reactions:

-

S-Oxidation: The methylsulfinyl group of this compound can be either reduced to a sulfide metabolite or further oxidized to a sulfone metabolite.[3] These reactions are likely catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in the metabolism of a wide array of xenobiotics.[4][5]

-

N-Demethylation: The N-methyl group on the side chain of this compound can be removed to form desmethylthis compound.[3] This reaction is also a common metabolic pathway mediated by CYP enzymes.[6]

These Phase I metabolites can then undergo further oxidation or proceed to Phase II conjugation reactions.

References

- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biotransformation of sufentanil in liver microsomes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Sulfinalol in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a pharmacological agent known for its dual mechanism of action as a β-adrenoceptor antagonist and a direct vasodilator. This unique profile makes it a compound of interest in the investigation of antihypertensive therapies. These application notes provide detailed protocols for the use of this compound in preclinical studies utilizing animal models of hypertension, with a focus on the spontaneously hypertensive rat (SHR) model. The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key cardiovascular parameters in hypertensive animal models.

Table 1: Effect of Oral Administration of this compound on Mean Arterial Pressure (MAP) in Conscious Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals (n) | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Change in MAP (mmHg) | Percent Change in MAP (%) |

| Control (Vehicle) | - | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound | 2.5 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: While a study reported a reduction in blood pressure in conscious spontaneously hypertensive rats at a dose of 2.5 mg/kg p.o., specific quantitative data on the change in mean arterial pressure was not provided in the available resources.[1]

Table 2: Effect of Intravenous Administration of this compound in Anesthetized, Ganglion-Blocked Dogs

| Treatment Group | Dose (µg/kg, i.v.) | Number of Animals (n) | Baseline Parameter | Post-treatment Parameter | Change in Parameter |

| This compound | ED50: 0.48 | Data not available | Blood Pressure | Reduced | Specific values not provided |

| This compound | ED50: 0.48 | Data not available | Hindlimb Blood Flow | Increased by 50 ml/min | +50 ml/min |

Note: The intravenous injection of this compound was shown to reduce blood pressure in anesthetized, ganglion-blocked dogs.[1] The dose that increased hindlimb blood flow by 50 ml/min (ED50) was 0.48 micrograms.[1]

Experimental Protocols

Protocol 1: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of orally administered this compound on the blood pressure of conscious spontaneously hypertensive rats.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

-

Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

-

This compound hydrochloride.

-

Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

-

Oral gavage needles (18-20 gauge, 2-3 inches in length with a rounded tip).

-

Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

-

Animal scale.

Procedure:

-

Animal Acclimation:

-

House the animals in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Provide ad libitum access to standard chow and water.

-

Allow at least one week for acclimation to the housing conditions and handling.

-

-

This compound Preparation (for Oral Gavage):

-

Prepare a fresh solution or suspension of this compound hydrochloride in the chosen vehicle on each day of the experiment.

-

The concentration of the solution should be calculated based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the rats, ensuring the gavage volume does not exceed 10 ml/kg.

-

Ensure the solution is well-mixed before each administration.

-

-

Blood Pressure Measurement (Tail-Cuff Method):

-

Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the start of the experiment to minimize stress-induced blood pressure variations.

-

On the day of the experiment, place the rat in the restrainer.

-

Position the tail cuff and pulse sensor on the rat's tail.

-

Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). Obtain at least three stable readings and calculate the average.

-

-

This compound Administration:

-

Administer the prepared this compound solution or vehicle to the respective groups of rats via oral gavage.

-

Gently insert the gavage needle into the esophagus and deliver the solution.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Post-Dose Blood Pressure Monitoring:

-

Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

Data Analysis:

-